

Application Notes and Protocols: Fluid Thioglycolate Medium for Sterility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluid Thioglycolate Medium (FTM) is a multi-purpose, enriched differential medium primarily used for the sterility testing of pharmaceutical products.[1][2] Its formulation is designed to support the growth of a wide variety of microorganisms, including fastidious aerobes and anaerobes.[1][2][3] This is achieved through the inclusion of reducing agents and a low agar concentration, which creates a gradient of oxygen tension within the medium.[1][2][3][4] These application notes provide a detailed protocol for the preparation, quality control, and application of Fluid Thioglycolate Medium in sterility testing, adhering to pharmacopeial guidelines.

Data Presentation

Table 1: Formulation of Fluid Thioglycolate Medium

Component	Concentration (g/L)	Purpose	
Pancreatic Digest of Casein	15.0	Provides essential nutrients like amino acids and nitrogenous compounds.[2][5]	
Yeast Extract	5.0	Source of vitamins, particularly B-complex, and other growth factors.[2][5]	
Dextrose (Glucose)	5.5	A fermentable carbohydrate source for energy.[3][5]	
Sodium Chloride	2.5	Maintains osmotic equilibrium. [2][5]	
L-Cystine	0.5	A reducing agent that helps to create an anaerobic environment.[3][5]	
Sodium Thioglycollate	0.5	A reducing agent that removes oxygen and neutralizes the bacteriostatic effects of mercurial preservatives.[3][5]	
Agar	0.75	A small amount is added to impede the diffusion of oxygen and stabilize the medium.[1][2] [3][4]	
Resazurin	0.001	An oxidation-reduction indicator that is pink in the presence of oxygen and colorless in its absence.[2][3]	

Table 2: Quality Control Parameters

Parameter	Specification	Reference
Appearance of Dehydrated Medium	Cream to yellow, homogeneous, free-flowing powder.	[3][6]
Appearance of Prepared Medium	Light straw-colored, clear to slightly opalescent solution. The upper 10% or less of the medium may appear pink on standing due to oxidation.	[3][5][6]
Final pH (at 25°C)	7.1 ± 0.2	[3][5]
Sterility	No microbial growth after incubation at the appropriate temperature for not less than 7 days.[7]	
Growth Promotion	Clearly visible growth of specified microorganisms within a defined period.	[8]

Table 3: Growth Promotion Test Organisms and Expected Results

Microorganism	ATCC Strain	Incubation Temperature	Incubation Time	Expected Results
Staphylococcus aureus	6538	30-35°C	≤ 3 days	Growth distributed throughout the medium.[1][4]
Pseudomonas aeruginosa	9027	30-35°C	≤ 3 days	Growth in the upper, oxidized (pink) part of the medium.[1][4]
Clostridium sporogenes	19404 or 11437	30-35°C	≤ 3 days	Growth in the lower, anaerobic (yellowish) part of the medium, often with turbidity.[1][3][4]
Aspergillus brasiliensis (niger)	16404	20-25°C	≤ 5 days	Growth (if tested in FTM, though typically tested in Soybean-Casein Digest Medium).
Candida albicans	10231	20-25°C	≤ 5 days	Growth (if tested in FTM, though typically tested in Soybean-Casein Digest Medium).

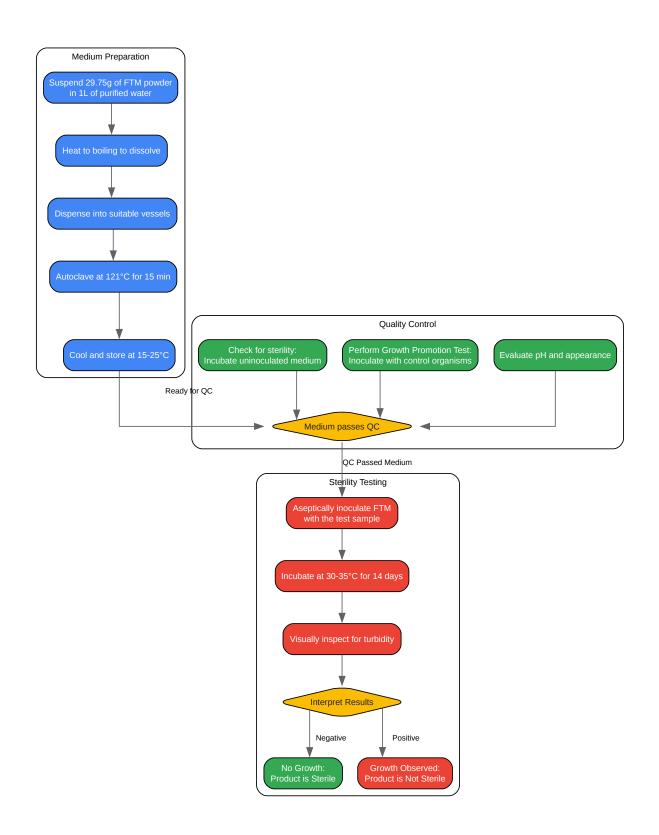
Experimental Protocols

Protocol 1: Preparation of Fluid Thioglycolate Medium

- Suspension: Suspend 29.75 grams of dehydrated Fluid Thioglycolate Medium powder in 1000 mL of purified or distilled water.[3]
- Dissolution: Heat the mixture to boiling with gentle agitation to ensure the medium is completely dissolved.[3][4]
- Dispensing: Dispense the medium into suitable vessels, such as test tubes or bottles, ensuring an appropriate surface-to-depth ratio to maintain anaerobic conditions in the lower portion.[7]
- Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes. [3][4][6]
- Cooling and Storage: Allow the medium to cool to room temperature.[3] Store in a cool, dark place, preferably between 15°C and 25°C.[3]
- Pre-use Check: Before use, examine the medium for color. If more than the upper one-third of the medium has turned pink, it indicates excessive oxidation.[3] The medium can be restored once by heating in a boiling water bath or free-flowing steam until the pink color disappears.[3][9] Cool rapidly and use immediately. Do not reheat the medium more than once.[9][10]

Protocol 2: Sterility Testing by Direct Inoculation

This method is suitable for liquid samples that are miscible with the culture medium and for solid samples that are soluble.


- Sample Preparation: Aseptically transfer a specified quantity of the product to be examined into a vessel of Fluid Thioglycolate Medium. The volume of the sample should not exceed 10% of the volume of the medium.[1]
- Incubation: Incubate the inoculated medium at 30-35°C for a period of not less than 14 days.
 [1]
- Observation: Visually inspect the medium for evidence of microbial growth at regular intervals throughout the incubation period.

• Interpretation: If no growth is observed after 14 days, the product complies with the test for sterility. If growth is observed, it indicates the presence of microbial contamination.

Mandatory Visualization

Click to download full resolution via product page

Caption: Workflow for FTM preparation, quality control, and sterility testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. liofilchem.net [liofilchem.net]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. tmmedia.in [tmmedia.in]
- 6. himedialabs.com [himedialabs.com]
- 7. Quality control testing of contagious bovine pleuropneumonia live attenuated vaccine Standard operating procedures [fao.org]
- 8. <71> STERILITY TESTS [drugfuture.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Fluid Thioglycolate Medium for Sterility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257990#protocol-for-preparing-fluid-thioglycolate-medium-for-sterility-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com